molecular formula C15H12N6O2S2 B2443864 N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 2034570-32-4

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2443864
CAS No.: 2034570-32-4
M. Wt: 372.42
InChI Key: NIILEYZOXZCOGK-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S . Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis .


Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .


Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For example, the cyanoacetamide derivative was converted to 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl) acrylamide by the action of DMF-DMA in refluxing toluene .


Physical and Chemical Properties Analysis

As mentioned earlier, thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Chemical Synthesis and Biological Activity

The research involving compounds with structures similar to N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide has shown significant chemical and biological activities. Such compounds are synthesized through various chemical processes, including microwave-assisted synthesis, which leads to the formation of hybrid molecules with potential biological activities. For instance, compounds containing 1,3,4-oxadiazole, thiadiazole, and triazole derivatives have been explored for their antimicrobial, antilipase, and antiurease activities. Some of these derivatives exhibit good to moderate antimicrobial activity against test microorganisms, with specific compounds demonstrating significant antiurease and antilipase activities (Başoğlu et al., 2013).

Anticancer Applications

Another area of research focuses on the anticancer potential of compounds containing thiophene and 1,2,4-oxadiazole or 1,2,4-triazole moieties. These compounds are synthesized and evaluated against various cancer cell lines, where some have shown moderate to excellent anticancer activity. For example, a study designing and synthesizing N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated significant anticancer activity against breast, lung, colon, and ovarian cancer cell lines, with some derivatives outperforming the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Antifungal Effects

Compounds with thiophene and oxadiazole or triazole structures have also been investigated for their antimicrobial and antifungal properties. New derivatives combining thiophene with benzimidazole or 1,2,4-triazole have shown promising antibacterial and antifungal activities, with specific emphasis on gram-negative bacteria and certain fungi. These findings suggest potential for these compounds in developing new antimicrobial agents (Mabkhot et al., 2017).

Electromechanical and Electrochromic Properties

Research extends into the physical properties of similar compounds, particularly their electrochemical and electrochromic behavior. The synthesis of novel donor-acceptor type monomers featuring thiophene and modifications like oxadiazole has led to the development of polymers with distinct electrochemical activities and color-changing capabilities under different applied potentials. These studies highlight the versatility of such compounds in materials science, especially in applications like smart coatings and electronic displays (Hu et al., 2013).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Properties

IUPAC Name

N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2S2/c22-14(10-3-7-24-9-10)16-4-5-21-8-11(18-20-21)15-17-13(19-23-15)12-2-1-6-25-12/h1-3,6-9H,4-5H2,(H,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIILEYZOXZCOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=CSC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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